LAT1 Transporter Inhibition: 6-Benzyloxy Isomer as Inactive Negative Control vs. 5-Benzyloxy Inhibitor
In a head-to-head comparison of all four positional isomers (4-, 5-, 6-, and 7-benzyloxy-L-tryptophans) evaluated for LAT1 (SLC7A5) inhibition, the 6-benzyloxy derivative exhibited no detectable inhibition of [3H]-L-leucine uptake at concentrations up to 100 μM. In marked contrast, the 5-benzyloxy isomer displayed an IC50 of 19 μM under identical experimental conditions [1]. This positional sensitivity—where a single benzyl group shift from the 5- to the 6-position results in >5-fold reduction in potency (from IC50 19 μM to >100 μM)—defines the 6-isomer as a negative control candidate distinct from its active 5-substituted counterpart. No LAT1 transport substrate activity was observed for any of the four benzyloxy derivatives [1].
| Evidence Dimension | LAT1-mediated [3H]-L-leucine uptake inhibition |
|---|---|
| Target Compound Data | No detectable inhibition at concentrations up to 100 μM |
| Comparator Or Baseline | 5-benzyloxy-L-tryptophan: IC50 = 19 μM; 4-benzyloxy-L-tryptophan: no inhibition at <100 μM; 7-benzyloxy-L-tryptophan: no inhibition at <100 μM |
| Quantified Difference | 6-benzyloxy isomer shows >5-fold lower potency than 5-benzyloxy isomer (IC50 19 μM vs. >100 μM); all 4-, 6-, and 7-isomers show no activity below 100 μM |
| Conditions | HT-29 human colon carcinoma cells; [3H]-L-leucine uptake assay |
Why This Matters
This data enables procurement decisions for LAT1 studies: select 5-benzyloxytryptophan as an active inhibitor, and 6-benzyloxytryptophan as a structurally matched negative control.
- [1] Chancibault, T., et al. (2022). The Evaluation of l-Tryptophan Derivatives as Inhibitors of the l-Type Amino Acid Transporter LAT1 (SLC7A5). ChemMedChem, 17(17), e202200308. https://doi.org/10.1002/cmdc.202200308 View Source
